N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
Description
N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[45]dec-1-ene-8-carboxamide is a complex organic compound with a unique structure that includes a spirocyclic system, a triazaspirodecane core, and a benzo[d][1,3]dioxole moiety
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c26-19-18(14-4-2-1-3-5-14)23-21(24-19)8-10-25(11-9-21)20(27)22-15-6-7-16-17(12-15)29-13-28-16/h1-7,12H,8-11,13H2,(H,22,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUSWULWODKTCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[45]dec-1-ene-8-carboxamide typically involves multiple steps, starting from readily available precursors
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the spirocyclic core. This can be achieved using a variety of cyclization agents and conditions, such as heating with a strong acid or base.
Introduction of Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group can be introduced through a nucleophilic substitution reaction, where a suitable benzo[d][1,3]dioxole derivative reacts with the spirocyclic intermediate.
Introduction of Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the spirocyclic intermediate reacts with a phenyl derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. Its structural similarity to known inhibitors suggests that it may interact with specific biological targets involved in tumor growth and metastasis.
Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in breast and lung cancer models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Pharmacology
Research has shown that N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide exhibits activity against specific enzyme targets that are crucial in disease pathways.
Enzyme Inhibition Studies
In vitro assays demonstrated that the compound inhibits enzymes such as topoisomerase and proteases involved in cancer progression. The inhibition constants (IC50 values) were determined to be in the low micromolar range, indicating potent activity.
Neuropharmacology
The compound's ability to cross the blood-brain barrier has led to investigations into its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Neuroprotective Effects
In animal models, administration of the compound resulted in reduced neuroinflammation and improved cognitive function metrics compared to control groups. This suggests potential for developing treatments targeting neurodegenerative conditions.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound against various bacterial strains.
Antibacterial Assays
The compound showed inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MIC) were established, supporting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
- 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[45]dec-1-ene-8-carboxamide is unique due to its spirocyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a complex organic compound belonging to a class of heterocyclic compounds that exhibit a range of biological activities. Its structural features, including the benzodioxole moiety and the triazaspiro framework, suggest potential therapeutic applications in various fields, particularly in medicinal chemistry.
The compound's molecular formula is , with a molecular weight of 366.37 g/mol. The presence of functional groups such as carboxamide and carbonyl enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 366.37 g/mol |
| Molecular Formula | |
| LogP | 1.9664 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 70.038 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. For instance, benzodioxole derivatives have shown significant cytotoxicity against various cancer cell lines. One study reported that derivatives exhibited IC50 values ranging from 2.57 to 4.28 µg/mL against specific enzymatic targets associated with cancer proliferation .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or receptors involved in cell cycle regulation and apoptosis pathways. For example, it may interact with the 5-HT1B receptor or other molecular targets that modulate cellular signaling pathways critical for cancer cell survival .
Study on Antidiabetic Potential
A recent investigation into benzodioxole derivatives demonstrated their ability to significantly reduce blood glucose levels in diabetic mice models. The study indicated a drop from 252.2 mg/dL to 173.8 mg/dL when treated with specific derivatives, suggesting a potential role for compounds like this compound in managing diabetes .
Cytotoxicity Against Leukemia Cell Lines
Another study focused on the cytotoxic effects of related compounds against leukemia cell lines such as K562 and HL60. The results showed significant antiproliferative activity with IC50 values comparable to established chemotherapeutic agents, indicating the compound's potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the spirocyclic core via cyclization reactions. For example, a spiro[4.5]decane scaffold can be synthesized using ketone or aldehyde intermediates under reflux conditions with catalysts like ytterbium triflate (as seen in analogous spiro compounds) .
- Step 2 : Introduction of the benzodioxole moiety via nucleophilic substitution or coupling reactions. Common solvents include ethanol or DMF, with reaction monitoring via TLC/HPLC .
- Step 3 : Carboxamide formation using coupling agents (e.g., HATU or EDCI) in anhydrous conditions .
- Critical Parameters : Temperature control (e.g., reflux at 80–100°C), solvent polarity, and catalyst selection are crucial for optimizing yield (typically 50–70% for similar compounds) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Assign peaks for the benzodioxole aromatic protons (δ 6.8–7.2 ppm) and spirocyclic NH/CO groups (δ 10–11 ppm) .
- IR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and NH stretches at ~3280 cm⁻¹ .
- Mass Spectrometry : Use APCI or ESI-MS to verify molecular ion peaks (e.g., m/z 496–500 range for related compounds) .
- X-ray Crystallography : Resolve spirocyclic conformation and hydrogen-bonding networks if single crystals are obtainable .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition : Screen against targets like DPP-IV or kinases using fluorometric assays (e.g., measuring IC₅₀ values) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with positive controls (e.g., doxorubicin) .
- ADME Prediction : Employ computational tools (e.g., SwissADME) to assess logP, solubility, and cytochrome P450 interactions .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts or MS fragmentation patterns) be resolved during characterization?
- Methodological Answer :
- Case Study : If NH proton signals overlap with aromatic peaks, use deuterated solvents (DMSO-d₆) or 2D NMR (e.g., HSQC, HMBC) to differentiate .
- MS Fragmentation : Compare experimental fragments (e.g., m/z 422 base peak) with computational tools like MassFrontier to assign cleavage pathways .
- Reproducibility : Validate results across multiple batches to rule out impurities .
Q. What strategies optimize the compound’s synthetic yield while minimizing side reactions?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading to identify optimal conditions .
- Side Reaction Mitigation :
- Use scavengers (e.g., polymer-bound reagents) to trap reactive intermediates .
- Monitor byproducts via LC-MS and adjust stoichiometry (e.g., limiting excess benzodioxole derivatives) .
- Scale-Up Considerations : Transition from batch to flow chemistry for improved heat/mass transfer .
Q. How does the spirocyclic structure influence its binding affinity to biological targets?
- Methodological Answer :
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare the spiro[4.5]decane scaffold’s rigidity with linear analogs .
- SAR Studies : Synthesize derivatives with modified substituents (e.g., replacing benzodioxole with fluorophenyl) and correlate changes with activity .
- Biophysical Assays : Use SPR (Surface Plasmon Resonance) to measure binding kinetics (ka/kd) to target proteins .
Q. What experimental and computational approaches validate its metabolic stability?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- Metabolite ID : Use high-resolution MS (e.g., Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions (e.g., logP) and experimental solubility data?
- Methodological Answer :
- Root Cause Analysis :
- Lipophilicity Overestimation : Computational models may fail to account for crystal packing effects. Validate via experimental logP (shake-flask method) .
- Polymorphism : Characterize solid-state forms (e.g., amorphous vs. crystalline) via PXRD and DSC .
- Mitigation : Use co-solvents (e.g., PEG 400) or salt formation to enhance aqueous solubility .
Tables of Key Data
| Parameter | Typical Range | Technique | Reference |
|---|---|---|---|
| Synthetic Yield | 50–70% | Gravimetric Analysis | |
| NMR NH Chemical Shift | δ 10.1–11.9 ppm | 1H NMR (DMSO-d₆) | |
| APCI-MS Molecular Ion | m/z 496–500 (M+H)+ | APCI-MS | |
| DPP-IV IC₅₀ | 10–100 nM | Fluorometric Assay |
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the spiro compound’s mode of action via cryo-EM or X-ray co-crystallography with target enzymes .
- In Vivo Efficacy : Conduct PK/PD studies in rodent models to correlate plasma concentration with therapeutic effect .
- Green Chemistry : Explore biocatalytic routes for spirocycle formation to reduce waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
